Cap-dependent endonuclease-IN-16

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

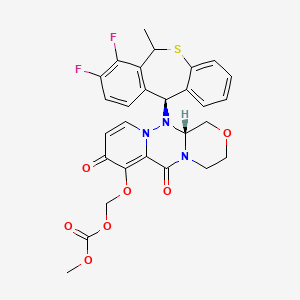

分子式 |

C28H25F2N3O7S |

|---|---|

分子量 |

585.6 g/mol |

IUPAC名 |

[(3R)-2-[(11S)-7,8-difluoro-6-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C28H25F2N3O7S/c1-15-22-17(7-8-18(29)23(22)30)24(16-5-3-4-6-20(16)41-15)33-21-13-38-12-11-31(21)27(35)25-26(19(34)9-10-32(25)33)39-14-40-28(36)37-2/h3-10,15,21,24H,11-14H2,1-2H3/t15?,21-,24-/m1/s1 |

InChIキー |

MMACUBSSWNDPDF-LXLDGUEBSA-N |

異性体SMILES |

CC1C2=C(C=CC(=C2F)F)[C@@H](C3=CC=CC=C3S1)N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |

正規SMILES |

CC1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)N4C5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cap-dependent Endonuclease Inhibitors: A Focus on Baloxavir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of cap-dependent endonuclease (CEN) inhibitors, with a specific focus on the FDA-approved antiviral drug, baloxavir (B560136) marboxil. This document will delve into the molecular basis of its action, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.

Core Concept: The Cap-Snatching Mechanism of Influenza Virus

Influenza viruses, which are negative-sense RNA viruses, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their genome.[1] This process is essential for the virus to produce its own messenger RNA (mRNA) that can be translated by the host cell's ribosomes. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is central to this process.[1][2]

The cap-snatching process can be summarized in the following steps:

-

Binding to Host Pre-mRNA: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure (a 7-methylguanosine, m7G) of host pre-mRNAs.[1]

-

Endonucleolytic Cleavage: The PA subunit of the RdRp then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the 5' cap.[1] This endonuclease activity is the primary target of baloxavir.

-

Primer for Viral Transcription: The resulting capped RNA fragment serves as a primer for the transcription of the viral genome by the PB1 subunit, which possesses RNA polymerase activity.[2]

Mechanism of Action of Baloxavir

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in vivo to its active form, baloxavir acid (S-033447).[3][4] Baloxavir acid is a potent and selective inhibitor of the cap-dependent endonuclease activity of the influenza virus PA protein.[5] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host cell mRNAs, thereby inhibiting the cap-snatching process.[4][6] This cessation of viral mRNA synthesis effectively halts viral replication.[6] The unique mechanism of action of baloxavir makes it effective against influenza A and B viruses, including strains that are resistant to other classes of antiviral drugs like neuraminidase inhibitors.[6][7]

Below is a diagram illustrating the cap-snatching mechanism and the inhibitory action of baloxavir.

References

- 1. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]

- 2. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza virus plaque assay [protocols.io]

- 4. Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Influenza Virus RNA-Polymerase and the Host RNA-Polymerase II: RPB4 Is Targeted by a PB2 Domain That Is Involved in Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 7. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]

Investigating the Antiviral Spectrum of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with unique mechanisms of action. Cap-dependent endonuclease (CEN) inhibitors represent a promising class of antivirals that target a critical step in the replication of several RNA viruses. This technical guide provides an in-depth analysis of the antiviral spectrum of two key CEN inhibitors: Baloxavir (B560136) marboxil and the investigational compound Carbamoyl Pyridone Carboxylic Acid (CAPCA)-1. We present a comprehensive overview of their efficacy against a range of viruses, detailed experimental protocols for in vitro assessment, and visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and development in this area.

Introduction to Cap-Dependent Endonuclease Inhibition

Many RNA viruses, including influenza and bunyaviruses, utilize a unique "cap-snatching" mechanism to initiate the transcription of their own messenger RNA (mRNA). This process is mediated by a viral cap-dependent endonuclease (CEN), an enzyme that is essential for viral replication and absent in host cells, making it an attractive target for antiviral drug development.[1][2] CEN inhibitors function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site, thereby blocking its ability to cleave the 5' caps (B75204) from host cell pre-mRNAs.[3] This inhibition prevents the virus from generating the capped primers required for its own mRNA synthesis, ultimately halting viral replication.[4][5]

Antiviral Spectrum and Efficacy

The antiviral activity of CEN inhibitors has been demonstrated against a variety of RNA viruses. This section summarizes the quantitative data on the efficacy of Baloxavir marboxil and CAPCA-1.

Baloxavir Marboxil

Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid. It is a potent and selective inhibitor of the CEN of influenza A and B viruses.[6]

Table 1: In Vitro Antiviral Activity of Baloxavir Acid against Influenza Viruses

| Virus Subtype | Cell Line | Assay Type | EC50 (nmol/L) | EC90 (nmol/L) | Reference(s) |

| Influenza A/H1N1 | MDCK | Plaque Reduction | 0.20 - 1.85 (median: 0.73) | 0.46 - 0.98 | [7] |

| Influenza A/H3N2 | MDCK | Plaque Reduction | 0.35 - 2.63 (median: 0.83) | 0.46 - 0.98 | [7] |

| Influenza B | MDCK | Plaque Reduction | 2.67 - 14.23 (median: 5.97) | 2.21 - 6.48 | [7] |

| Avian Influenza A/H5N1 | MDCK | Virus Titer Reduction | - | 0.80 - 3.16 | [7] |

| Avian Influenza A/H7N9 | MDCK | Virus Titer Reduction | - | 0.80 - 3.16 | [7] |

Baloxavir has also demonstrated efficacy against influenza C and D viruses in virus yield reduction assays.[8]

Carbamoyl Pyridone Carboxylic Acid (CAPCA)-1

CAPCA-1 is an investigational CEN inhibitor with potent antiviral activity against bunyaviruses, such as La Crosse virus (LACV).[9][10][11]

Table 2: In Vitro Antiviral Activity of CAPCA-1 against La Crosse Virus (LACV)

| Cell Line | Assay Type | EC50 (µM) | Reference(s) |

| Vero | CPE-based MTT assay | 0.45 | [10] |

| SH-SY5Y (human neuronal) | CPE-based MTT assay | 0.69 | [9] |

CAPCA-1 has shown significantly higher in vitro activity against LACV compared to nucleoside analogs like ribavirin (B1680618) and favipiravir.[9][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of CEN inhibitors.

Plaque Reduction Assay (for Influenza Viruses)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Virus stock (e.g., Influenza A or B)

-

Test compound (e.g., Baloxavir acid)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin

-

Agarose (B213101) or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 12-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).

-

Infect the confluent cell monolayers with approximately 50 plaque-forming units (PFU) per well.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the different concentrations of the test compound.

-

Incubate the plates at 33°C for 3 days.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

A549 cells (or other susceptible cell line)

-

Virus stock

-

Test compound

-

Infection medium

-

96-well plates for TCID50 determination

Procedure:

-

Seed A549 cells in 24-well plates and grow to confluence.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.001 to 0.005).[12]

-

After a 1-hour adsorption period, wash the cells and add infection medium containing serial dilutions of the test compound.

-

Incubate the plates for a defined period (e.g., 24 or 48 hours).[8][12]

-

Collect the culture supernatants.

-

Determine the virus titer in the supernatants using a 50% tissue culture infectious dose (TCID50) assay on a susceptible cell line (e.g., MDCK-II cells).

-

Calculate the EC90, the concentration of the compound that reduces the virus yield by 90% (1 log10), compared to the virus control.[8]

Cytopathic Effect (CPE)-based MTT Assay (for La Crosse Virus)

This colorimetric assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).

Materials:

-

Vero or SH-SY5Y cells

-

La Crosse virus (LACV) stock

-

Test compound (e.g., CAPCA-1)

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Treat the cells with serial dilutions of the test compound.

-

Infect the cells with LACV.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The inhibition rate is calculated relative to the untreated, infected control (0% inhibition) and the uninfected, untreated control (100% inhibition).

-

The EC50 is the concentration of the compound that inhibits the virus-induced CPE by 50%.[9][10]

Visualizing Mechanisms and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).

Cap-Snatching Mechanism and Inhibition

Caption: Inhibition of the viral cap-snatching mechanism by a CEN inhibitor.

Experimental Workflow for Plaque Reduction Assay

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Antiviral Activity of Baloxavir against PA/I38T-Substituted Influenza A Viruses at Clinically Relevant Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cap-dependent Endonuclease-IN-16 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex, is essential for viral replication and transcription. A key component of this process is the "cap-snatching" mechanism, which is mediated by the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) subunit.[1][2] This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs.[3][4] This mechanism is a prime target for antiviral drug development as it is essential for the virus and absent in host cells.[5]

Cap-dependent endonuclease-IN-16 is a novel small-molecule inhibitor designed to target the CEN activity of the influenza virus. By inhibiting this crucial step, this compound is expected to block viral mRNA synthesis and subsequent viral replication. These application notes provide detailed protocols for evaluating the in vitro antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action: Inhibition of Cap-Snatching

The influenza virus RdRp, composed of the PA, PB1, and PB2 subunits, orchestrates viral transcription within the nucleus of the host cell. The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of a host pre-mRNA.[3] The PA subunit then exercises its endonuclease function, cleaving the host mRNA 10-13 nucleotides downstream from the cap.[2] This capped fragment serves as a primer for the PB1 subunit, the RNA polymerase, to initiate transcription of the viral RNA template.[1] this compound is hypothesized to bind to the active site of the PA subunit, preventing the cleavage of host pre-mRNAs and thereby halting viral transcription.

Caption: Influenza virus cap-snatching mechanism and inhibition by this compound.

Experimental Protocols

The following protocols outline standard in vitro assays to determine the antiviral activity and cytotoxicity of this compound.

Overall Experimental Workflow

Caption: General workflow for in vitro antiviral testing of this compound.

Cell and Virus Culture

-

Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.[6]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strains: A panel of influenza A and B virus strains, including laboratory-adapted strains (e.g., A/PR/8/34 H1N1) and clinical isolates, should be used.

-

Virus Propagation: Viruses are propagated in MDCK cells in the presence of TPCK-treated trypsin (2 µg/mL). Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.[7]

Materials:

-

MDCK cells

-

Culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Protocol:

-

Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[8]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium but no compound as a cell viability control.

-

Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay) at 37°C with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization buffer to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of the compound to inhibit the formation of viral plaques.[9][10]

Materials:

-

Confluent MDCK cell monolayers in 6-well or 12-well plates

-

Influenza virus stock of known titer (PFU/mL)

-

This compound

-

Infection medium (serum-free DMEM with TPCK-trypsin)

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

-

Wash confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with approximately 50-100 plaque-forming units (PFU) of virus per well for 1 hour at 37°C.[9]

-

During incubation, prepare serial dilutions of this compound in the overlay medium.

-

After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Antiviral Activity: Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles.[11][12]

Materials:

-

MDCK cells in 96-well plates

-

Influenza virus stock

-

This compound

-

Infection medium

Protocol:

-

Seed MDCK cells in a 96-well plate and grow to confluence.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01.[13]

-

After a 1-hour adsorption period, remove the inoculum, wash the cells, and add 100 µL of infection medium containing serial dilutions of this compound.

-

Incubate the plate at 37°C with 5% CO2 for 24-48 hours.

-

Collect the supernatant from each well.

-

Determine the viral titer in the collected supernatants by performing a plaque assay or a TCID50 assay on fresh MDCK cell monolayers.

-

Calculate the EC50 by plotting the percentage of virus titer reduction against the compound concentration.

Data Presentation and Analysis

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are not toxic to the host cells.

Calculations:

-

CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

-

EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity (plaque formation or virus yield) by 50%.

-

Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates a more favorable safety and efficacy profile.

Table 1: Cytotoxicity and Antiviral Activity of this compound against Influenza A Viruses

| Virus Strain | Assay Type | EC50 (nM) [Representative Data] | CC50 (µM) [Representative Data] | Selectivity Index (SI) |

| A/H1N1/pdm09 | Plaque Reduction | 0.28 | > 25 | > 89,285 |

| A/H3N2 | Plaque Reduction | 0.16 | > 25 | > 156,250 |

| A/H5N1 | Yield Reduction | 0.55 | > 25 | > 45,454 |

| A/H7N9 | Yield Reduction | 0.62 | > 25 | > 40,322 |

Representative data is based on published values for similar cap-dependent endonuclease inhibitors.

Table 2: Cytotoxicity and Antiviral Activity of this compound against Influenza B Viruses

| Virus Strain | Assay Type | EC50 (nM) [Representative Data] | CC50 (µM) [Representative Data] | Selectivity Index (SI) |

| B/Victoria | Plaque Reduction | 3.42 | > 25 | > 7,310 |

| B/Yamagata | Plaque Reduction | 2.43 | > 25 | > 10,288 |

Representative data is based on published values for similar cap-dependent endonuclease inhibitors.

These tables provide a clear and structured summary of the in vitro profile of this compound, allowing for easy comparison of its activity against different influenza virus strains and its therapeutic window.

References

- 1. mdpi.com [mdpi.com]

- 2. Cap snatching - Wikipedia [en.wikipedia.org]

- 3. esrf.fr [esrf.fr]

- 4. Cap snatching ~ ViralZone [viralzone.expasy.org]

- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza virus plaque assay [protocols.io]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Plaque Reduction Assay Using a Cap-dependent Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus cap-dependent endonuclease (CEN), an essential component of the viral RNA polymerase complex, is a validated target for the development of novel antiviral therapeutics. This enzyme facilitates a process known as "cap-snatching," where it cleaves the 5' cap from host pre-mRNAs to generate primers for the synthesis of viral mRNAs. Inhibition of this endonuclease activity effectively blocks viral replication. This document provides detailed application notes and protocols for evaluating the efficacy of cap-dependent endonuclease inhibitors, using "Cap-dependent endonuclease-IN-16" as a representative compound, through a plaque reduction assay.

The plaque reduction assay is a functional and quantitative method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture. Each plaque represents a localized area of cell death caused by viral replication, originating from a single infectious virus particle. The reduction in the number or size of these plaques in the presence of an antiviral agent is a direct measure of its inhibitory effect.

Mechanism of Action: Cap-snatching and its Inhibition

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-snatching process is a critical step in viral transcription and is mediated by the coordinated action of these subunits. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the endonuclease domain, located in the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1] These capped fragments then serve as primers for the transcription of viral mRNAs by the PB1 subunit.

Cap-dependent endonuclease inhibitors, such as Baloxavir marboxil, target the active site of the endonuclease in the PA subunit.[1][2] By binding to this site, these inhibitors block the cleavage of host pre-mRNAs, thereby preventing the initiation of viral mRNA synthesis and halting viral replication.[2]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of a representative cap-dependent endonuclease inhibitor, Baloxavir acid (the active form of Baloxavir marboxil), against various influenza virus strains, as determined by plaque reduction or similar cell-based assays.

Note: As no specific data for "this compound" is publicly available, the data for Baloxavir acid is provided as a well-documented example of a potent CEN inhibitor.

Table 1: In Vitro Antiviral Activity of Baloxavir Acid Against Seasonal Influenza Viruses

| Influenza Virus Strain | Subtype/Lineage | EC50 (nM) - Mean ± SD (Range) | Reference |

| Influenza A | A(H1N1)pdm09 | 0.7 ± 0.5 (0.1 - 2.1) | [3][4] |

| Influenza A | A(H3N2) | 1.2 ± 0.6 (0.1 - 2.4) | [3][4] |

| Influenza B | B/Victoria | 7.2 ± 3.5 (0.7 - 14.8) | [3][4] |

| Influenza B | B/Yamagata | 5.8 ± 4.5 (1.8 - 15.5) | [3][4] |

Table 2: In Vitro Antiviral Activity of Baloxavir Acid Against Avian Influenza Viruses

| Influenza Virus Strain | Subtype | Cell Line | EC50 (nM) - Mean ± SD | Reference |

| A/Hong Kong/483/1997 | H5N1 | MDCK | 0.53 ± 0.06 | [5] |

| A/duck/Hunan/S-3/2015 | H5N6 | MDCK | 0.61 ± 0.12 | [5] |

| A/duck/Korea/H58/2016 | H5N8 | MDCK | 0.49 ± 0.04 | [5] |

Experimental Protocols

Plaque Reduction Assay for Evaluation of Cap-dependent Endonuclease Inhibitors

This protocol details the steps to assess the antiviral activity of a CEN inhibitor against influenza virus by quantifying the reduction in viral plaques.

Materials:

-

Cells: Madin-Darby Canine Kidney (MDCK) cells

-

Virus: Influenza virus stock of a known titer (e.g., A/Puerto Rico/8/34 (H1N1))

-

Compound: this compound (or other CEN inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

-

Media and Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

TPCK-treated Trypsin

-

Agarose (B213101) or Avicel RC-591 for overlay

-

Crystal Violet staining solution (1% w/v in 20% ethanol)

-

Formalin (10% in PBS) for fixation

-

-

Equipment:

-

6-well or 12-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Biosafety cabinet

-

Inverted microscope

-

Pipettes and sterile tips

-

Experimental Workflow:

Protocol:

-

Cell Seeding:

-

One day prior to infection, seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Compound and Virus Preparation (Day of Infection):

-

Prepare serial dilutions of the CEN inhibitor in serum-free DMEM containing TPCK-treated trypsin (final concentration 1 µg/mL). Concentrations should bracket the expected EC50 value. Include a vehicle control (e.g., DMSO).

-

Prepare serial dilutions of the influenza virus stock in serum-free DMEM to achieve a target of 50-100 plaque-forming units (PFU) per well.

-

-

Infection of Cells:

-

Wash the confluent MDCK cell monolayers twice with sterile PBS.

-

Inoculate the cells with 200 µL of the diluted virus suspension.

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the virus and prevent the monolayer from drying out.

-

-

Treatment and Overlay:

-

While the cells are being infected, prepare the overlay medium. For a 1.2% agarose overlay, mix equal volumes of molten 2.4% agarose (kept at 42°C) and 2x DMEM containing the appropriate concentrations of the CEN inhibitor and TPCK-treated trypsin.

-

After the 1-hour incubation, aspirate the viral inoculum from the cell monolayers.

-

Gently add 2 mL of the overlay medium containing the different concentrations of the CEN inhibitor to each well. Also, include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

-

Fixation and Staining:

-

After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well directly on top of the overlay and incubate for at least 1 hour at room temperature.

-

Carefully remove the agarose overlay.

-

Stain the cell monolayers with 1 mL of 1% crystal violet solution for 5-10 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus control (no inhibitor).

-

The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The plaque reduction assay is a robust and reliable method for determining the in vitro efficacy of cap-dependent endonuclease inhibitors against influenza virus. By following the detailed protocol provided, researchers can accurately quantify the antiviral activity of novel compounds like "this compound" and compare their potency to established inhibitors. The quantitative data generated from these assays are crucial for the preclinical development of new antiviral drugs targeting the influenza virus.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Antiviral Activity of Baloxavir against PA/I38T-Substituted Influenza A Viruses at Clinically Relevant Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection [mdpi.com]

Application Notes and Protocols for Cap-Dependent Endonuclease Inhibitors in Bunyavirus Replication Studies

Note: The specific compound "Cap-dependent endonuclease-IN-16" is not readily identifiable in the public scientific literature. Therefore, these application notes and protocols are based on the characteristics and data of a representative and well-documented class of cap-dependent endonuclease inhibitors, carbamoyl-pyridone carboxylic acid derivatives, which have demonstrated potent activity against various bunyaviruses.

Introduction

Bunyaviruses represent a large family of RNA viruses, many of which are significant human and animal pathogens. A crucial step in the replication cycle of bunyaviruses is the "cap-snatching" mechanism, a process where the viral RNA-dependent RNA polymerase (RdRp) cleaves the 5' cap from host cell mRNAs and uses it as a primer for the synthesis of its own viral mRNAs.[1][2] This process is mediated by a cap-dependent endonuclease (CEN) domain within the viral L protein.[3][4][5] The essential nature of this enzymatic activity makes the CEN a prime target for the development of antiviral therapeutics.[3][4][5]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of cap-dependent endonuclease inhibitors to study bunyavirus replication. The information is based on published data for potent CEN inhibitors and is intended to serve as a comprehensive guide for in vitro and cell-based assays.

Data Presentation: Antiviral Activity of a Representative CEN Inhibitor

The following tables summarize the quantitative data for a representative carbamoyl-pyridone carboxylic acid-based CEN inhibitor, referred to here as "CENi-Compound-B," against several bunyaviruses. This data highlights the potent and broad-spectrum activity of this class of inhibitors.

Table 1: In Vitro Antiviral Activity of CENi-Compound-B against various Bunyaviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Lymphocytic choriomeningitis virus (LCMV) | KB | MTT Assay | 0.023 | >10 | >435 | [4] |

| Junin virus (JUNV) | HEK293T | MTT Assay | 0.048 | >10 | >208 | [4] |

| La Crosse virus (LACV) | Vero | MTT Assay | <1 | >10 | >10 | [6] |

| Lassa virus (LASV) | Vero | Plaque Assay | ~0.01 | >10 | >1000 | [7] |

Table 2: Comparison of Antiviral Activity of CENi-Compound-B with Ribavirin

| Virus | Inhibitor | EC50 (µM) | Reference |

| LCMV | CENi-Compound-B | 0.023 | [4] |

| Ribavirin | >10 | [4] | |

| JUNV | CENi-Compound-B | 0.048 | [4] |

| Ribavirin | >10 | [4] | |

| LASV | CENi-Compound-B | ~0.01 | [7] |

| Ribavirin | ~10 | [7] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the CEN inhibitor and to assess the viability of cells in antiviral assays.[8]

Materials:

-

Cells permissive to the bunyavirus of interest (e.g., Vero, HEK293T, KB)

-

Complete cell culture medium

-

CEN inhibitor stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

-

Compound Addition: The following day, prepare serial dilutions of the CEN inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (solvent control).

-

Incubation: Incubate the plate for the same duration as the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is used to determine the 50% effective concentration (EC50) of the CEN inhibitor by quantifying the reduction in infectious virus particles.[9][10][11]

Materials:

-

Confluent monolayer of permissive cells in 6-well or 12-well plates

-

Bunyavirus stock of known titer (PFU/mL)

-

CEN inhibitor serial dilutions

-

Serum-free medium

-

Overlay medium (e.g., 2x MEM containing 2% FBS and 1% low-melting-point agarose)

-

Staining solution (e.g., crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed permissive cells in multi-well plates to form a confluent monolayer.

-

Infection: On the day of the assay, remove the culture medium and infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Inhibitor Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the CEN inhibitor.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-7 days, depending on the virus).

-

Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor). The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This protocol is used to quantify the amount of viral RNA in infected cells treated with the CEN inhibitor, providing a measure of the inhibition of viral replication.[12][13][14]

Materials:

-

Infected and treated cell lysates

-

RNA extraction kit

-

Reverse transcriptase

-

Primers and probe specific for a bunyavirus gene (e.g., N, L, or S segment)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate, infect with the bunyavirus, and treat with different concentrations of the CEN inhibitor as described in the plaque reduction assay.

-

RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a virus-specific primer.

-

qPCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, a fluorescent probe, and a qPCR master mix.

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. The relative quantification of viral RNA can be calculated using the ΔΔCt method, normalized to a housekeeping gene. The EC50 can be determined by plotting the percentage of viral RNA reduction against the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of bunyavirus cap-snatching and its inhibition by a CEN inhibitor.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating the antiviral efficacy of a CEN inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 12. biofargo.com [biofargo.com]

- 13. Detection of New Bunyavirus RNA by Reverse Transcription–Loop-Mediated Isothermal Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Early diagnosis of novel SFTS bunyavirus infection by quantitative real-time RT-PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Cap-Dependent Endonuclease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cap-dependent endonuclease, an essential enzyme for the replication of influenza viruses and other segmented negative-strand RNA viruses, has emerged as a prime target for the development of novel antiviral therapeutics.[1][2] This enzyme is a component of the viral RNA-dependent RNA polymerase complex and initiates viral transcription through a unique "cap-snatching" mechanism.[3][4] In this process, the endonuclease cleaves the 5' cap from host cell pre-mRNAs, which is then used to prime the synthesis of viral mRNAs.[4][5] As this mechanism is absent in humans, inhibitors targeting the cap-dependent endonuclease are expected to have a high therapeutic index.[2][6]

High-throughput screening (HTS) plays a pivotal role in the identification of novel inhibitors of the cap-dependent endonuclease.[7] Various assay formats have been developed to facilitate the screening of large compound libraries in an efficient and robust manner. These assays are designed to detect the inhibition of the endonuclease activity, either through direct measurement of enzymatic activity or by assessing downstream effects on viral replication in cell-based systems. This document provides an overview of the principles, methodologies, and data analysis associated with HTS for cap-dependent endonuclease inhibitors.

Mechanism of Action of Cap-Dependent Endonuclease

The cap-dependent endonuclease is a metalloenzyme, typically requiring divalent metal ions such as Mn²⁺ or Mg²⁺ for its catalytic activity.[2][6] The enzyme recognizes and binds to the 7-methylguanosine (B147621) (m⁷G) cap structure at the 5' end of host pre-mRNAs. Following cap binding, the endonuclease cleaves the pre-mRNA downstream of the cap, generating a capped RNA fragment that serves as a primer for the viral RNA polymerase. Inhibitors of this enzyme often act by chelating the metal ions in the active site, thereby blocking its catalytic function.[1][6]

Diagram: Simplified Signaling Pathway of Cap-Snatching and Inhibition

Caption: The cap-snatching process and its inhibition by a cap-dependent endonuclease inhibitor.

High-Throughput Screening Assays

A variety of HTS assays have been developed to identify inhibitors of cap-dependent endonuclease. These can be broadly categorized as biochemical assays and cell-based assays.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of the isolated endonuclease domain. These assays are highly specific and are useful for identifying direct inhibitors of the enzyme.

-

Fluorescence Resonance Energy Transfer (FRET)-based Assays: These assays utilize a fluorophore- and quencher-labeled RNA substrate. Cleavage of the substrate by the endonuclease leads to a separation of the fluorophore and quencher, resulting in an increase in fluorescence signal. This method is highly sensitive and amenable to automation.[1]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay can be configured to detect the cleavage of a biotinylated and digoxigenin-labeled RNA substrate. Cleavage separates the biotin (B1667282) and digoxigenin (B1670575) moieties, leading to a decrease in the AlphaLISA signal.

-

Pull-down Assays: These assays employ a biotinylated capped RNA substrate. After incubation with the endonuclease, the uncleaved substrate is captured using streptavidin-coated beads. The amount of cleaved product in the supernatant can then be quantified.[3]

Cell-Based Assays

Cell-based assays measure the effect of compounds on viral replication in a cellular context. These assays are crucial for determining the antiviral activity and cytotoxicity of the identified inhibitors.

-

Plaque Reduction Assays: This classic virological assay measures the ability of a compound to inhibit the formation of viral plaques in a monolayer of host cells. The 50% effective concentration (EC₅₀) is determined by quantifying the reduction in plaque number at various compound concentrations.[8]

-

Immunofluorescence-based Assays: These assays use antibodies to detect viral proteins in infected cells. The level of viral protein expression is quantified using fluorescence microscopy or high-content imaging systems. This method allows for the simultaneous assessment of antiviral activity and cytotoxicity.[9]

-

Reporter Gene Assays: These assays utilize recombinant viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication. The antiviral activity of a compound is determined by measuring the reduction in reporter gene expression.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative cap-dependent endonuclease inhibitors identified through high-throughput screening and subsequent optimization.

Table 1: In Vitro Inhibitory Activity of Cap-Dependent Endonuclease Inhibitors

| Compound/Inhibitor Class | Assay Type | Target Virus | IC₅₀ (nM) | Reference |

| Hydroxypyridinone Series | Fluorescence-based | Influenza A (H1N1) | 11 | [1] |

| Compound 71 | Enzymatic Assay | Influenza A | 14 | [6] |

| Baloxavir Acid | Enzymatic Assay | Influenza A and B | ~7.45 µM | [10] |

| CAPCA-1 | Enzymatic Assay | La Crosse Virus | < 1 µM | [11] |

Table 2: Antiviral Activity of Cap-Dependent Endonuclease Inhibitors in Cell Culture

| Compound/Inhibitor | Cell Line | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Hydroxypyridinone Compound | MDCK | Influenza A (H1N1) | 11 | >100 | >9 | [1] |

| Compound 71 | MDCK | Influenza A (H1N1) | 2.1 | 280 | 133 | [6] |

| Baloxavir Marboxil | MDCK | Influenza A and B | Varies by strain | >10 | Varies | [8] |

| CAPCA-1 | Vero | La Crosse Virus | < 1 | >50 | >50 | [11] |

Experimental Protocols

Protocol 1: Fluorescence Resonance Energy Transfer (FRET)-based Endonuclease Assay

Objective: To measure the in vitro inhibitory activity of compounds against the cap-dependent endonuclease.

Materials:

-

Recombinant cap-dependent endonuclease (e.g., PA-N terminal domain)

-

FRET-based RNA substrate (e.g., 5'-FAM and 3'-TAMRA labeled)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer and the FRET-based RNA substrate at a final concentration of 100 nM.

-

Add 1 µL of test compound or DMSO (control) to each well of the 384-well plate.

-

Add 20 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 20 µL of recombinant endonuclease (final concentration 50 nM) to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

-

Calculate the percent inhibition for each compound relative to the DMSO control.

-

Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-based Antiviral Assay (Plaque Reduction)

Objective: To determine the antiviral efficacy of compounds in a cell culture model.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin)

-

Agarose (B213101) overlay (2X MEM, 1.6% agarose, DEAE-dextran, and TPCK-trypsin)

-

Crystal violet staining solution

-

Test compounds

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the test compounds in infection medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add 2 mL of the compound dilutions (or infection medium as a control) to the respective wells.

-

Overlay the cells with 2 mL of agarose overlay.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percent inhibition of plaque formation for each compound concentration.

-

Determine the EC₅₀ value from the dose-response curve.

Workflow Diagram

References

- 1. Crystallographic Fragment Screening and Structure-Based Optimization Yields a New Class of Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus [frontiersin.org]

- 8. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

- 9. High-throughput screening for identification of influenza a inhibitors using a cell-based immunofluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Resistance to Cap-dependent Endonuclease-IN-16

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to Cap-dependent endonuclease-IN-16 (CEN-IN-16) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the viral cap-dependent endonuclease (CEN). This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By inhibiting this endonuclease activity, CEN-IN-16 blocks viral gene transcription and replication. The CEN active site is an attractive drug target because it is specific to the virus and absent in the human genome.[1][2]

Q2: How does resistance to cap-dependent endonuclease inhibitors typically develop in vitro?

A2: In vitro resistance to cap-dependent endonuclease inhibitors, such as those targeting influenza viruses, commonly arises from specific amino acid substitutions in the viral protein that contains the endonuclease domain. For influenza, this is the Polymerase Acidic (PA) subunit of the RNA polymerase.[3][4] These mutations can alter the drug's binding site, reducing its inhibitory effect.

Q3: What are the known mutations that confer resistance to cap-dependent endonuclease inhibitors?

A3: For the well-characterized CEN inhibitor baloxavir, the most common resistance mutation is an isoleucine-to-threonine substitution at position 38 (I38T) in the PA subunit of influenza A and B viruses.[3][4] Other substitutions, such as PA-K34R, have also been associated with reduced susceptibility.[2] For CEN inhibitors targeting other viruses like bunyaviruses, resistance is also linked to amino acid substitutions in the CEN region.[1][5]

Q4: If I observe a higher IC50 value for CEN-IN-16 than expected, does that confirm resistance?

A4: An increased IC50 value suggests reduced susceptibility, which is an indicator of potential resistance. To confirm resistance, it is important to sequence the gene encoding the target endonuclease to identify any mutations. Additionally, the stability of the resistance phenotype should be confirmed by passaging the virus in a drug-free medium for several generations and then re-evaluating the IC50.

Troubleshooting Guide

Issue 1: Higher than expected IC50/EC50 values for CEN-IN-16 in our viral strain.

-

Potential Cause 1: Pre-existing resistance. The viral stock may have pre-existing subpopulations with reduced susceptibility to CEN-IN-16.

-

Troubleshooting Step: Sequence the gene encoding the cap-dependent endonuclease from your viral stock to check for mutations known to confer resistance to this class of inhibitors. Compare this sequence to a known sensitive, wild-type strain.

-

-

Potential Cause 2: Experimental variability. Inconsistent results can arise from variations in cell density, virus titer, or drug concentration.

-

Troubleshooting Step: Standardize your experimental protocol. Ensure consistent cell seeding densities and use a validated viral titer for infection. Perform a dose-response curve with finely spaced dilutions of CEN-IN-16.

-

-

Potential Cause 3: Compound instability. CEN-IN-16 may be unstable under the experimental conditions.

-

Troubleshooting Step: Review the stability data for CEN-IN-16. Ensure proper storage and handling. Prepare fresh dilutions of the compound for each experiment.

-

Issue 2: Development of resistance during in vitro passaging with CEN-IN-16.

-

Potential Cause: Selection of resistant variants. Continuous exposure to the inhibitor can select for and enrich resistant viral populations.

-

Troubleshooting Step:

-

Confirm Resistance: Isolate the virus from the resistant culture and determine its IC50 for CEN-IN-16 in a fresh assay, comparing it to the original parental strain.

-

Sequence Analysis: Perform whole-genome sequencing of the resistant virus to identify mutations in the gene encoding the cap-dependent endonuclease.

-

Fitness Cost Assessment: Evaluate the replication kinetics of the resistant virus in the absence of the inhibitor to determine if the resistance mutation imparts a fitness cost.

-

-

Quantitative Data on Resistance

The following tables summarize quantitative data on resistance to cap-dependent endonuclease inhibitors from published studies. This data can serve as a reference for interpreting your own results with CEN-IN-16.

Table 1: In Vitro Susceptibility of Influenza A Virus with PA/I38T Substitution to Baloxavir

| Virus Strain | Assay Type | IC50 (Wild-Type) | IC50 (PA/I38T Mutant) | Fold-Change in IC50 | Reference |

| A/PR/8/34 | Plaque Reduction | Not Specified | Not Specified | 54-fold | [3] |

| A/PR/8/34 | Focus Reduction | Not Specified | Not Specified | 44-fold | [3] |

Table 2: Antiviral Activity of CEN Inhibitors Against Various Bunyaviruses

| Compound | Virus | EC90 (nM) | Reference |

| Compound A | LCMV | < 0.1 | [1] |

| Compound B | LCMV | < 0.1 | [1] |

| Compound C | JUNV | < 0.1 | [1] |

| Compound D | JUNV | < 0.1 | [1] |

LCMV: Lymphocytic choriomeningitis virus; JUNV: Junin virus

Experimental Protocols

1. Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - PRNT50).

-

Materials: Confluent cell monolayers in 6-well plates, virus stock, serial dilutions of CEN-IN-16, overlay medium (e.g., MEM with 0.6% agarose), crystal violet staining solution.

-

Procedure:

-

Prepare serial dilutions of CEN-IN-16.

-

Infect cell monolayers with a standardized amount of virus for 1 hour.

-

Remove the virus inoculum and wash the cells.

-

Add the overlay medium containing the different concentrations of CEN-IN-16.

-

Incubate until plaques are visible.

-

Fix the cells and stain with crystal violet.

-

Count the plaques and calculate the percentage of plaque reduction compared to the untreated control.

-

2. Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

-

Materials: Cell monolayers in 96-well plates, virus stock, serial dilutions of CEN-IN-16, cell culture medium.

-

Procedure:

-

Seed cells in 96-well plates and allow them to form a monolayer.

-

Treat the cells with serial dilutions of CEN-IN-16.

-

Infect the cells with a known titer of the virus.

-

Incubate for a defined period (e.g., 72 hours).

-

Collect the culture supernatant.

-

Quantify the viral RNA in the supernatant using quantitative reverse transcription PCR (qRT-PCR).[1]

-

Calculate the reduction in viral yield compared to the untreated control.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for in vitro selection of resistant virus.

Caption: Troubleshooting logic for high IC50 values.

References

- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Weekly US Influenza Surveillance Report: Key Updates for Week 47, ending November 22, 2025 | FluView | CDC [cdc.gov]

- 3. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

- 4. A novel compound to overcome influenza drug resistance in endonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Cap-dependent Endonuclease-IN-16 (CDE-IN-16) Cytotoxicity Assessment

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Cap-dependent Endonuclease-IN-16 (CDE-IN-16).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CDE-IN-16 and how does it relate to potential cytotoxicity?

A1: CDE-IN-16 is an inhibitor of cap-dependent endonuclease, an essential enzyme for viruses like influenza to replicate.[1][2] This enzyme is responsible for a process called "cap-snatching," where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for its own mRNA synthesis.[3][4][5] By inhibiting this process, CDE-IN-16 effectively blocks viral replication.[6] While the primary target is a viral enzyme, it is crucial to assess for off-target effects on host cells, which can manifest as cytotoxicity.[7]

Q2: Is a certain level of cytotoxicity expected with CDE-IN-16?

A2: Some level of cytotoxicity may be observed, particularly at higher concentrations. The therapeutic utility of CDE-IN-16 depends on its selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[7][8] A high SI indicates that the compound is effective against the virus at concentrations that are not significantly toxic to host cells.

Q3: What are the most common assays to assess the cytotoxicity of CDE-IN-16?

A3: The most common in vitro assays to evaluate the cytotoxicity of CDE-IN-16 include:

-

MTT Assay: Measures mitochondrial dehydrogenase activity, which is an indicator of cell viability.[3][9]

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating compromised membrane integrity.[10]

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells using flow cytometry.[11]

Q4: How should I interpret the results from different cytotoxicity assays?

A4: Different assays measure different aspects of cell death. For instance, a decrease in the MTT signal suggests a reduction in metabolic activity, which could be due to cytotoxicity or cytostatic effects (inhibition of cell proliferation).[10] An increase in the LDH signal is a more direct measure of cell membrane damage and necrosis.[10] Annexin V/PI staining provides more detailed information about the mode of cell death (apoptosis vs. necrosis).[11] Comparing results from multiple assays provides a more comprehensive understanding of the cytotoxic profile of CDE-IN-16.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

| Possible Cause | Troubleshooting Steps |

| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[12] |

| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water.[13] |

| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, avoid touching the sides of the wells. |

| Compound Precipitation | Visually inspect the compound dilutions and the culture medium in the wells for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system. |

Issue 2: Unexpectedly High Cytotoxicity in All Treated Wells

| Possible Cause | Troubleshooting Steps |

| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[12] Run a vehicle control (cells treated with the solvent alone at the same concentration used for CDE-IN-16) to assess solvent-induced cytotoxicity.[12][13] |

| Incorrect Compound Concentration | Verify the calculations for your dilutions and prepare a fresh serial dilution. Confirm the concentration of your stock solution.[11] |

| Cell Culture Contamination | Check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, or mycoplasma). Test a fresh batch of cells.[11] |

| Compound Instability | Prepare fresh dilutions of CDE-IN-16 for each experiment. Assess the stability of the compound in your culture medium over the time course of the experiment.[12] |

Issue 3: No Observable Cytotoxicity, Even at High Concentrations

| Possible Cause | Troubleshooting Steps |

| Cell Line Resistance | The chosen cell line may be inherently resistant to the cytotoxic effects of CDE-IN-16. Consider testing the compound on a different, potentially more sensitive, cell line. |

| Suboptimal Assay Conditions | Ensure the incubation time is sufficient for the compound to induce a cytotoxic effect. Optimize the cell seeding density for the specific assay being used.[14] |

| Assay Interference | The compound may interfere with the assay components. For example, in an MTT assay, the compound might chemically react with the MTT reagent. Run a cell-free control where CDE-IN-16 is added to the assay reagents to check for any direct chemical reactions.[12] |

| Compound Inactivity | Verify the identity and purity of the CDE-IN-16 compound. If possible, test its activity in a functional assay to confirm it is inhibiting the cap-dependent endonuclease. |

Quantitative Data Summary

The following data is for illustrative purposes only and represents a hypothetical experiment.

Table 1: Cytotoxicity of CDE-IN-16 in A549 Cells after 48-hour exposure.

| Assay | Endpoint | CC50 (µM) |

| MTT | Cell Viability | 78.5 |

| LDH | Cell Membrane Integrity | 95.2 |

| Annexin V/PI | Apoptosis Induction | 72.3 |

Table 2: Selectivity Index of CDE-IN-16 against Influenza A Virus (H1N1) in MDCK cells.

| Parameter | Value (µM) |

| EC50 (Antiviral Activity) | 0.05 |

| CC50 (MTT Assay) | >100 |

| Selectivity Index (SI = CC50/EC50) | >2000 |

Experimental Protocols

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

-

Compound Treatment: Prepare serial dilutions of CDE-IN-16 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells and vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[11]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay Protocol

-

Cell Seeding and Treatment: Culture and treat cells with CDE-IN-16 in a 6-well plate.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.[11]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Analyze the cells by flow cytometry within one hour.[11]

Visualizations

Caption: Mechanism of action of CDE-IN-16.

Caption: General workflow for cytotoxicity assessment.

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publicacions.ub.edu [publicacions.ub.edu]

- 5. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives | MDPI [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Technical Support Center: Refining "Cap-dependent endonuclease-IN-16" Treatment Protocols In Vivo

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vivo treatment protocols for "Cap-dependent endonuclease-IN-16."

Disclaimer: "this compound" appears to be a proprietary or internal designation, as no specific information for a compound with this name is publicly available. Therefore, the information, quantitative data, and protocols provided herein are based on published data for other well-characterized cap-dependent endonuclease inhibitors, such as baloxavir (B560136) marboxil and research compounds like PAN endonuclease-IN-1. These guidelines should be adapted based on the specific properties of "this compound."

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

1. Issues with Compound Formulation and Administration

| Problem | Possible Cause | Troubleshooting Steps |

| Precipitation of the compound in the vehicle. | - Low solubility of this compound in the chosen solvent.[1] - Improper storage temperature of the stock solution.[1] - Concentration of the compound exceeds its solubility limit.[1] | - Consult the Datasheet: Always refer to the product-specific datasheet for recommended solvents and solubility limits.[1] - Solvent Optimization: For in vivo use, a multi-component solvent system may be necessary. A typical formulation could include DMSO, PEG300, Tween-80, and saline.[1] - Dissolution Technique: To aid dissolution, vortex the solution, gently warm it to 37°C, and use brief sonication.[1] - Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at the recommended temperature (-20°C or -80°C).[1] |

| Inconsistent animal dosing. | - Inaccurate volume administration. - Leakage from the injection site (e.g., oral gavage, intraperitoneal injection). | - Calibration: Ensure all administration equipment (e.g., pipettes, syringes) is properly calibrated. - Proper Technique: Ensure personnel are well-trained in the specific administration route to minimize errors and animal stress. - Volume and Concentration Check: Double-check calculations for dosing volume based on animal weight and compound concentration. |

| Adverse events in animals post-dosing (e.g., lethargy, weight loss not attributable to infection). | - Vehicle toxicity. - Compound toxicity at the administered dose. - Stress from the administration procedure. | - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. - Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD). - Refine Administration Technique: Handle animals gently and use appropriate restraint methods to minimize stress. |

2. Issues with In Vivo Efficacy

| Problem | Possible Cause | Troubleshooting Steps |

| Lack of significant reduction in viral titer compared to the vehicle control. | - Suboptimal Dose: The administered dose of this compound may be too low to achieve a therapeutic effect. - Poor Bioavailability: The compound may have low oral bioavailability or rapid metabolism.[2] - Timing of Treatment: Treatment initiation may be too late in the course of infection.[3] - Viral Resistance: The virus strain may have pre-existing or emergent resistance to the inhibitor.[4] | - Dose-Escalation Study: Perform a dose-escalation study to evaluate the efficacy of higher doses. - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help in optimizing the dosing regimen. - Varying Treatment Initiation: Test different treatment initiation time points (e.g., 24, 48, 72 hours post-infection) to define the therapeutic window.[5] - Resistance Monitoring: Sequence the viral polymerase gene (specifically the PA subunit) from treated animals to check for resistance mutations (e.g., I38T).[4] |

| High variability in viral titers within the same treatment group. | - Inconsistent viral inoculation. - Variability in individual animal host responses. - Inconsistent compound administration. | - Standardize Inoculation: Ensure the viral inoculum is well-mixed and administered consistently to each animal. - Increase Sample Size: A larger group size can help to account for biological variability. - Review Dosing Procedure: Re-evaluate the compound administration protocol for consistency. |

| Relapse of viral replication after an initial reduction. | - Insufficient duration of treatment. - Emergence of resistant viral variants.[6] | - Extended Treatment Regimen: Evaluate a longer duration of treatment. - Combination Therapy: Consider combining this compound with an antiviral agent that has a different mechanism of action (e.g., a neuraminidase inhibitor).[7] - Genotypic and Phenotypic Resistance Analysis: Analyze viral sequences and conduct phenotypic assays to confirm resistance.[8] |

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral replication. This enzyme is part of the viral RNA-dependent RNA polymerase complex and is responsible for "cap-snatching," a process where it cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs).[9][10] These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[11] By inhibiting this endonuclease, this compound prevents the virus from synthesizing its own mRNAs, thereby blocking viral protein production and replication.[12]

Q2: Which animal models are suitable for in vivo studies of this compound?

A2: The most common animal model for influenza virus infection studies is the mouse (e.g., BALB/c or C57BL/6 strains).[13][14] Mice are susceptible to mouse-adapted influenza strains and develop clinical signs of disease that can be monitored. Ferrets are also considered a gold-standard model as their respiratory physiology and disease presentation closely mimic human influenza. For studies involving highly pathogenic avian influenza viruses, cynomolgus macaques may be used to model severe pneumonia.[5][15]

Q3: How should I prepare this compound for in vivo administration?

A3: The formulation will depend on the physicochemical properties of the compound. For many small molecule inhibitors that are poorly soluble in aqueous solutions, a multi-component vehicle is often used. A common starting point for oral administration is a suspension or solution in a vehicle containing components like DMSO (to initially dissolve the compound), PEG300 (a solubilizer), and Tween-80 (a surfactant), diluted in saline or water.[1] It is crucial to perform solubility and stability tests for your specific formulation.

Q4: What are the key parameters to measure to assess the in vivo efficacy of this compound?

A4: Key efficacy parameters include:

-

Viral Titer: Quantify the amount of infectious virus in tissues (e.g., lungs) or nasal washes at different time points post-infection using plaque assays or TCID50 assays.[13][16]

-

Morbidity: Monitor body weight loss and clinical signs of illness (e.g., ruffled fur, hunched posture, inactivity).

-

Mortality/Survival: Record the survival rate in lethal infection models.[3]

-

Lung Pathology: At the end of the study, collect lungs for histopathological analysis to assess inflammation and tissue damage.

-